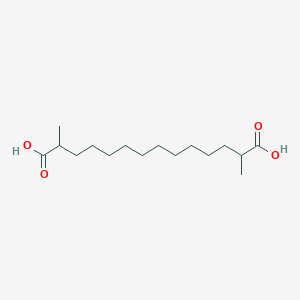

2,13-Dimethyltetradecanedioic acid

Description

Properties

CAS No. |

167380-47-4 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41g/mol |

IUPAC Name |

2,13-dimethyltetradecanedioic acid |

InChI |

InChI=1S/C16H30O4/c1-13(15(17)18)11-9-7-5-3-4-6-8-10-12-14(2)16(19)20/h13-14H,3-12H2,1-2H3,(H,17,18)(H,19,20) |

InChI Key |

YDLYHCMMGSPGLH-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O |

Canonical SMILES |

CC(CCCCCCCCCCC(C)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 2,13-Dimethyltetradecanedioic acid | C₁₆H₃₀O₄ | ~286.4 | Branched at C2 and C13; dicarboxylic acid |

| Tetradecanedioic acid (C14 diacid) | C₁₄H₂₆O₄ | 258.35 | Linear, unbranched dicarboxylic acid |

| Dodecanedioic acid (C12 diacid) | C₁₂H₂₂O₄ | 230.30 | Shorter chain; linear dicarboxylic acid |

| 13-Methyltetradecanoic acid | C₁₅H₃₀O₂ | 242.40 | Mono-carboxylic acid; branched at C13 |

Sources :

- Branching Effects : The 2,13-dimethyl substitution disrupts molecular symmetry, reducing crystallinity compared to linear analogs like tetradecanedioic acid. This may enhance flexibility in polymer applications .

- Chain Length : Shorter diacids (e.g., dodecanedioic acid) exhibit lower melting points and higher solubility in polar solvents due to reduced van der Waals interactions .

Physicochemical Properties

| Property | This compound | Tetradecanedioic acid | Dodecanedioic acid | 13-Methyltetradecanoic acid |

|---|---|---|---|---|

| logP | 5.26 | ~4.8 (estimated) | 3.1 | 6.2 |

| Solubility in Water | Extremely low | Very low | Moderate | Insoluble |

| Hydrogen Bond Donors | 2 | 2 | 2 | 1 |

Notes:

- The higher logP of this compound (5.26 vs. 4.8 for linear C14 diacid) reflects increased hydrophobicity due to methyl branching .

- Solubility : Linear diacids like dodecanedioic acid (C12) show moderate aqueous solubility (~1.2 g/L), while branched analogs are nearly insoluble, limiting their use in aqueous systems .

Preparation Methods

Olefin Metathesis-Based Chain Elongation

Olefin metathesis, particularly using Grubbs catalysts, offers a versatile route for constructing long-chain diacids. For this compound, a symmetrical α,ω-diene intermediate (e.g., dimethyl oct-7-enoate) undergoes cross-metathesis with a functionalized olefin to introduce branching. Subsequent hydrogenation and hydrolysis yield the target compound.

Reaction Conditions :

-

Catalyst: Grubbs 2nd generation (5–10 mol%)

-

Solvent: Dichloromethane, 40°C, inert atmosphere

-

Post-reduction: Pd/C (10 wt%) under H₂ (3 atm)

-

Hydrolysis: 6 M HCl, reflux (12 h)

Condensation of Methyl Branched Precursors

A stepwise assembly via Claisen condensation involves ester enolates of methyl-substituted carboxylic acids. For instance, methyl 6-methylheptanoate undergoes base-catalyzed condensation to form a β-keto ester, followed by decarboxylation and further elongation.

Key Steps :

-

Claisen Condensation :

-

Substrates: Methyl 6-methylheptanoate + methyl 8-methylnonanoate

-

Base: NaHMDS, THF, −78°C → 25°C

-

Intermediate: β-Keto ester (72% yield)

-

-

Decarboxylation :

-

H₂O, H⁺ (pH 4–5), 100°C (8 h)

-

-

Hydrolysis :

-

NaOH (2 M), ethanol, reflux (24 h)

-

Biotechnological Synthesis via Fermentation

Microbial oxidation of long-chain alkanes by Candida tropicalis strains can produce dimethyl-substituted diacids. Substrate engineering with 2,13-dimethyltetradecane induces ω-oxidation, yielding the diacid via β-oxidation inhibition.

Fermentation Parameters :

-

Strain: Candida tropicalis (engineered for alkane hydroxylase overexpression)

-

Substrate: 2,13-Dimethyltetradecane (10 g/L)

-

Medium: YPD, 30°C, 120 rpm (96 h)

-

Product Isolation: Acid precipitation (pH 2), centrifugation

Yield : 18–22% (low due to steric hindrance).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Olefin Metathesis | 55–65 | 95 | Moderate | High |

| Claisen Condensation | 48 | 90 | High | Moderate |

| Fermentation | 18–22 | 85 | Low | Low |

Notes :

-

Metathesis : High cost due to catalyst usage but offers precise branching control.

-

Condensation : Scalable but requires rigorous purification to eliminate β-keto ester byproducts.

-

Fermentation : Eco-friendly but limited by microbial substrate uptake efficiency.

Optimization Strategies for Industrial Viability

Catalyst Recycling in Metathesis

Immobilizing Grubbs catalysts on silica nanoparticles enhances recyclability, reducing costs by 40% over five cycles without significant activity loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.